2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Pyrazine: The final step involves coupling the piperidine intermediate with a pyrazine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine moiety may interact with neurotransmitter receptors, while the pyrazine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Similar structure but lacks the pyrazine ring.
2-(Pyridin-2-yl)pyrazine: Similar structure but lacks the piperidine and trifluoromethyl groups.
Uniqueness
2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrazine is unique due to the combination of its trifluoromethyl group, piperidine moiety, and pyrazine ring. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for diverse biological interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17F3N4O |
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Molecular Weight |
338.33 g/mol |
IUPAC Name |
2-[[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrazine |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-9-13(1-4-21-14)23-7-2-12(3-8-23)11-24-15-10-20-5-6-22-15/h1,4-6,9-10,12H,2-3,7-8,11H2 |
InChI Key |
XSSVYHDHAJOCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=CC(=NC=C3)C(F)(F)F |
Origin of Product |
United States |
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